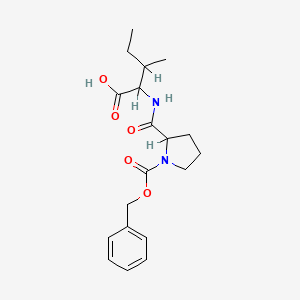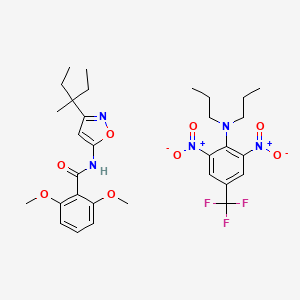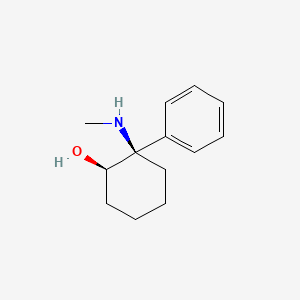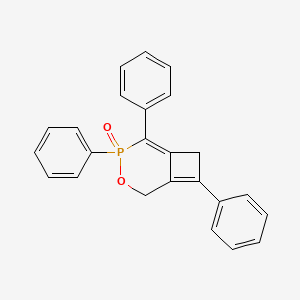
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide is a complex organic compound with the molecular formula C24H19O2P It is characterized by its unique bicyclic structure, which includes a phosphorus atom and three phenyl groups
Preparation Methods
The synthesis of 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and yield of the compound through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus-containing products.
Reduction: Reduction reactions may yield different derivatives depending on the reagents used.
Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and molecular recognition processes.
Mechanism of Action
The mechanism by which 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include signal transduction processes and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
When compared to similar compounds, 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide stands out due to its unique bicyclic structure and the presence of three phenyl groups. Similar compounds include:
Triphenylphosphine oxide: Lacks the bicyclic structure but shares the triphenylphosphine moiety.
Phosphabicyclo[4.2.0]octadiene derivatives: These compounds have similar bicyclic structures but may differ in the substituents attached to the phosphorus atom.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and physical properties .
Properties
CAS No. |
65465-77-2 |
|---|---|
Molecular Formula |
C24H19O2P |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4,5,8-triphenyl-3-oxa-4λ5-phosphabicyclo[4.2.0]octa-1(8),5-diene 4-oxide |
InChI |
InChI=1S/C24H19O2P/c25-27(20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)22-16-21(23(22)17-26-27)18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
OYEHBSHWVGZDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2C1=C(P(=O)(OC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
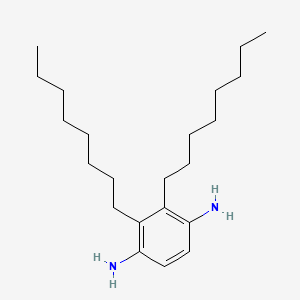
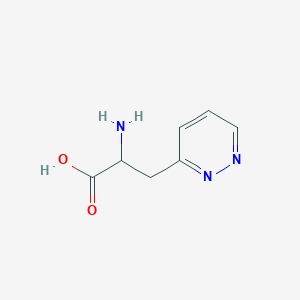
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)


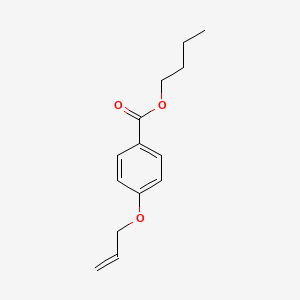



![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
